5-Hydrazino-3,6-diphenyl-1,2,4-triazine
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Overview
Description
5-Hydrazino-3,6-diphenyl-1,2,4-triazine is a heterocyclic compound characterized by a triazine ring substituted with hydrazino and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine typically involves the reaction of 3,6-diphenyl-1,2,4-triazine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3,6-diphenyl-1,2,4-triazine+hydrazine hydrate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazino-3,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Azo compounds, azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Hydrazino-3,6-diphenyl-1,2,4-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Hydrazino-3,6-diphenyl-1,2,4-triazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of metalloenzymes. The phenyl groups can engage in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-1,2,4-triazine: Lacks the hydrazino group, making it less reactive in certain chemical transformations.
5-Amino-3,6-diphenyl-1,2,4-triazine: Contains an amino group instead of a hydrazino group, leading to different reactivity and applications.
5-Hydrazino-3-phenyl-1,2,4-triazine:
Uniqueness
5-Hydrazino-3,6-diphenyl-1,2,4-triazine is unique due to the presence of both hydrazino and phenyl groups, which confer a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(3,6-diphenyl-1,2,4-triazin-5-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-18-15-13(11-7-3-1-4-8-11)19-20-14(17-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHYAYXHTBRUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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